![molecular formula C23H26N2O2 B7600003 1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7600003.png)
1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a benzylpiperidine moiety, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one typically involves multiple steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Coupling with Phenyl Group: The benzylpiperidine is then coupled with a phenyl group through a carbonylation reaction.
Formation of Pyrrolidin-2-one Ring: The final step involves the formation of the pyrrolidin-2-one ring, which can be achieved through cyclization reactions under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the multi-step synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.
Comparación Con Compuestos Similares
4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the pyrrolidinone ring.
Pyrrolidin-2-one Derivatives: Compounds with similar pyrrolidinone structures but different substituents.
Uniqueness: 1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-22-7-4-14-25(22)21-10-8-20(9-11-21)23(27)24-15-12-19(13-16-24)17-18-5-2-1-3-6-18/h1-3,5-6,8-11,19H,4,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTSEAWCBJUNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylthiophene-2-sulfonamide](/img/structure/B7599921.png)
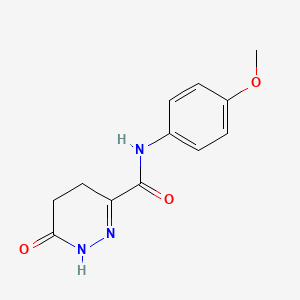
![5-phenyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7599932.png)
![2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole](/img/structure/B7599940.png)
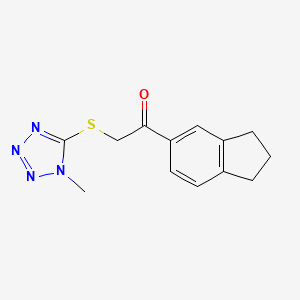
![Ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7599950.png)
![4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B7599958.png)
![[2-[Benzyl(ethyl)amino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B7599961.png)
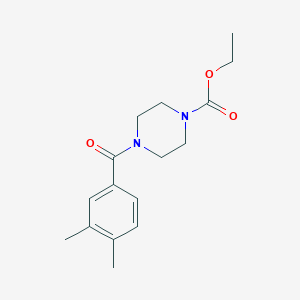
![N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7599978.png)
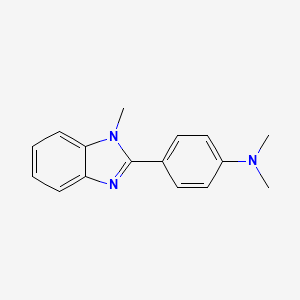
![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B7599996.png)
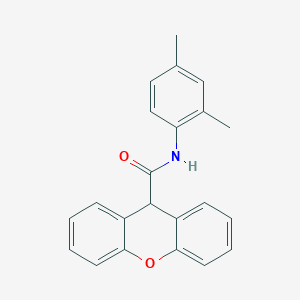
![N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B7600011.png)
